molecular formula C17H10ClNO3 B14941458 4-(2-chlorophenyl)-7-methoxy-2-oxo-2H-chromene-3-carbonitrile

4-(2-chlorophenyl)-7-methoxy-2-oxo-2H-chromene-3-carbonitrile

Katalognummer: B14941458
Molekulargewicht: 311.7 g/mol
InChI-Schlüssel: JQEBRPAWGQKDHH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(2-Chlorophenyl)-7-methoxy-2-oxo-2H-chromen-3-yl cyanide is a synthetic organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a chlorophenyl group, a methoxy group, and a cyanide group attached to the chromen-2-one core structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-chlorophenyl)-7-methoxy-2-oxo-2H-chromen-3-yl cyanide typically involves multi-step organic reactions. One common method includes the condensation of 2-chlorobenzaldehyde with 4-hydroxycoumarin in the presence of a base, followed by the introduction of a methoxy group through methylation. The final step involves the addition of a cyanide group using a suitable cyanating agent under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

4-(2-Chlorophenyl)-7-methoxy-2-oxo-2H-chromen-3-yl cyanide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

4-(2-Chlorophenyl)-7-methoxy-2-oxo-2H-chromen-3-yl cyanide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-(2-chlorophenyl)-7-methoxy-2-oxo-2H-chromen-3-yl cyanide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-(2-Chlorophenyl)-7-methoxy-2-oxo-2H-chromen-3-yl acetate
  • 4-(2-Chlorophenyl)-7-methoxy-2-oxo-2H-chromen-3-yl bromide
  • 4-(2-Chlorophenyl)-7-methoxy-2-oxo-2H-chromen-3-yl fluoride

Uniqueness

4-(2-Chlorophenyl)-7-methoxy-2-oxo-2H-chromen-3-yl cyanide is unique due to the presence of the cyanide group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C17H10ClNO3

Molekulargewicht

311.7 g/mol

IUPAC-Name

4-(2-chlorophenyl)-7-methoxy-2-oxochromene-3-carbonitrile

InChI

InChI=1S/C17H10ClNO3/c1-21-10-6-7-12-15(8-10)22-17(20)13(9-19)16(12)11-4-2-3-5-14(11)18/h2-8H,1H3

InChI-Schlüssel

JQEBRPAWGQKDHH-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC2=C(C=C1)C(=C(C(=O)O2)C#N)C3=CC=CC=C3Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.